Product packaging for 3,5-Dihydroxybenzoate(Cat. No.:)

3,5-Dihydroxybenzoate

Numéro de catalogue: B8624769
Poids moléculaire: 153.11 g/mol
Clé InChI: UYEMGAFJOZZIFP-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Classification within Hydroxybenzoic Acid Derivatives

3,5-Dihydroxybenzoic acid, a significant molecule in biochemical studies, is systematically known by its IUPAC name, 3,5-dihydroxybenzoic acid. nih.gov It is also commonly referred to as α-resorcylic acid. nih.govphytohub.eu This compound belongs to the class of organic compounds known as dihydroxybenzoic acids, which are characterized by a benzene (B151609) ring substituted with two hydroxyl groups and one carboxyl group. nih.govhmdb.ca Specifically, it is a member of the resorcinols, where the hydroxyl groups are located at positions 3 and 5 relative to the carboxyl group. nih.gov

Its chemical formula is C₇H₆O₄, with a molecular weight of 154.12 g/mol . nih.gov The structure and nomenclature of 3,5-dihydroxybenzoic acid place it within the broader category of hydroxybenzoic acid derivatives. hmdb.ca These derivatives are fundamental structures in a variety of natural products and synthetic compounds.

Table 1: Chemical Identifiers for 3,5-Dihydroxybenzoate

Identifier TypeValue
IUPAC Name 3,5-dihydroxybenzoic acid nih.gov
Common Name α-Resorcylic acid nih.gov
CAS Number 99-10-5 nih.gov
Chemical Formula C₇H₆O₄ nih.gov
Molecular Weight 154.121 g·mol⁻¹ wikipedia.org
InChI Key UYEMGAFJOZZIFP-UHFFFAOYSA-N nih.gov
SMILES C1=C(C=C(C=C1O)O)C(=O)O nih.gov

Historical Context and Evolving Significance in Biochemical Pathways

Historically, 3,5-dihydroxybenzoic acid was recognized as a chemical compound prepared through methods like the alkaline fusion of disulfonated benzoic acid. orgsyn.org Its presence has been identified in various natural sources, including plants like Rubus niveus and Viburnum cylindricum. nih.gov

The evolving significance of 3,5-dihydroxybenzoic acid in biochemical pathways is largely linked to its role as a metabolite. It is a primary metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains such as wheat and rye. wikipedia.orgrupahealth.com This metabolic link has established 3,5-dihydroxybenzoic acid as a potential biomarker for whole-grain intake. wikipedia.orgrupahealth.comtargetmol.com

In microbial metabolism, certain bacteria utilize distinct pathways for the anaerobic degradation of aromatic compounds. For instance, the denitrifying bacterium Thauera aromatica strain AR-1 degrades this compound by converting it to hydroxyhydroquinone (1,2,4-trihydroxybenzene). nih.govresearchgate.net This process involves a water-dependent hydroxylation of the aromatic ring followed by decarboxylation. researchgate.netuni-konstanz.de The genes responsible for this degradation pathway have been identified and are organized into inducible operons. uni-konstanz.de

Furthermore, in the fungus Aspergillus oryzae, a type III polyketide synthase, CsyA, is involved in the biosynthesis of 3,5-dihydroxybenzoic acid. nih.govfrontiersin.org This involves the condensation and cyclization of four acetate (B1210297) units to form orcinol, which is then oxidized to produce 3,5-dihydroxybenzoic acid. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research on 3,5-dihydroxybenzoic acid is multifaceted, exploring its roles in metabolic regulation, enzyme inhibition, and biosynthesis.

A significant area of investigation is its function as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. medchemexpress.comtandfonline.com This receptor is primarily expressed in fat cells (adipocytes), and its activation by 3,5-dihydroxybenzoic acid inhibits lipolysis, the breakdown of fats. rupahealth.com This has led to research into its potential as a therapeutic agent for managing dyslipidemia. rupahealth.com

Another major research focus is its role as an inhibitor of certain enzymes. Studies have shown that 3,5-dihydroxybenzoic acid can competitively inhibit tyrosine phenol-lyase (TPL). medchemexpress.comnih.gov This enzyme is found in some gut bacteria and is responsible for producing phenol (B47542) from L-tyrosine. nih.govacs.org By inhibiting TPL, 3,5-dihydroxybenzoic acid can reduce the levels of phenol, a uremic toxin. nih.govacs.org Additionally, it has been studied for its interaction with dihydroorotate (B8406146) dehydrogenases (DHODs), enzymes involved in pyrimidine (B1678525) biosynthesis. nih.gov

The biosynthesis of 3,5-dihydroxybenzoic acid is also an active area of research, particularly in the context of polyketide synthesis. It serves as a starter unit for some type I modular polyketide synthases (PKSs) in the production of natural products like venemycin. nih.govacs.org Research is ongoing to understand and engineer these biosynthetic pathways to create novel polyketides. utexas.edu The discovery of gene clusters for its anaerobic degradation in bacteria like Thauera aromatica also continues to be a subject of study. uni-konstanz.de

Recent reviews highlight the dual nature of 3,5-dihydroxybenzoic acid's effects on human health, noting its beneficial roles while also pointing out that some malignant tumors may utilize its signaling pathways to support their growth, underscoring the need for further research. tandfonline.comresearchgate.netnih.gov

Table 2: Key Research Findings on this compound

Research AreaKey FindingOrganism/System StudiedPotential Implication
Metabolic Regulation Acts as a specific agonist for the HCA1 (GPR81) receptor, inhibiting lipolysis. rupahealth.commedchemexpress.comMouse adipocytes rupahealth.comTherapeutic agent for dyslipidemia. rupahealth.com
Enzyme Inhibition Competitively inhibits tyrosine phenol-lyase (TPL), reducing phenol production. medchemexpress.comnih.govMorganella morganii, Citrobacter koseri, Mice nih.govMinimizing protein-bound uremic toxins. nih.govacs.org
Enzyme Inhibition Binds to dihydroorotate dehydrogenase (DHOD) from Lactococcus lactis. nih.govLactococcus lactis nih.govDevelopment of class-specific enzyme inhibitors. nih.gov
Biosynthesis Produced via a type III polyketide synthase (CsyA). nih.govfrontiersin.orgAspergillus oryzae nih.govUnderstanding fungal secondary metabolite production. frontiersin.org
Biosynthesis Serves as a starter unit for type I polyketide synthases in venemycin production. nih.govStreptomyces venezuelae nih.govEngineering novel polyketide natural products. acs.orgutexas.edu
Microbial Degradation Anaerobically degraded to hydroxyhydroquinone. nih.govresearchgate.netThauera aromatica strain AR-1 nih.govUnderstanding bacterial metabolism of aromatic compounds. uni-konstanz.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5O4- B8624769 3,5-Dihydroxybenzoate

Propriétés

Formule moléculaire

C7H5O4-

Poids moléculaire

153.11 g/mol

Nom IUPAC

3-carboxy-5-hydroxyphenolate

InChI

InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11)/p-1

Clé InChI

UYEMGAFJOZZIFP-UHFFFAOYSA-M

SMILES canonique

C1=C(C=C(C=C1O)[O-])C(=O)O

Origine du produit

United States

Biological Occurrence and Distribution of 3,5 Dihydroxybenzoate

Origin through Microbial Biotransformation in Biological Systems

A primary source of 3,5-DHBA in the human body is the metabolic activity of the gut microbiota. rupahealth.com Intestinal bacteria play a crucial role in transforming complex dietary components into simpler molecules, including 3,5-DHBA, which can then be absorbed by the host.

Formation via Gastrointestinal Microbial Breakdown of Dietary Components

The gastrointestinal tract harbors a complex ecosystem of microorganisms that are capable of metabolizing a wide array of dietary compounds that are otherwise indigestible by human enzymes. researchgate.net This microbial biotransformation is a key process in the formation of 3,5-DHBA. rupahealth.com Specific bacteria within the gut microbiome possess the enzymatic machinery to break down complex phenolic compounds present in food into smaller, absorbable molecules like 3,5-DHBA. frontiersin.org

Association with Whole-Grain Consumption as a Primary Metabolite of Alkylresorcinols

A significant and well-documented pathway for the formation of 3,5-DHBA in humans is through the microbial breakdown of alkylresorcinols. rupahealth.com Alkylresorcinols are a class of phenolic lipids found in high concentrations in the bran fraction of whole grains such as wheat and rye. rupahealth.com Following the consumption of whole-grain products, these alkylresorcinols are metabolized by the gut microbiota, leading to the production of 3,5-DHBA as a major metabolite. rupahealth.comnih.gov This strong association has led to the proposal of 3,5-DHBA as a potential biomarker for whole-grain intake. nih.govwikipedia.org

Presence in Diverse Dietary Sources

Identification in Fermented Beverages (e.g., Beer, Grape Wine)

Fermented beverages are a notable dietary source of 3,5-Dihydroxybenzoate. It has been identified in both beer and grape wine. hmdb.cafoodb.ca The process of fermentation, involving yeasts and other microorganisms, can lead to the formation and release of various phenolic compounds, including 3,5-DHBA. mdpi.comresearchgate.net Among these, beer has been reported to contain the highest average concentration of 3,5-DHBA. hmdb.ca

Occurrence in Plant-Derived Foods (e.g., Nuts, Peanuts, Berries, Coffee)

This compound is also found in a range of plant-based foods. It has been detected in nuts, peanuts, and berries. rupahealth.comhmdb.ca The presence of 3,5-DHBA in these foods is a result of the plant's secondary metabolism. Coffee is another dietary source where this compound has been identified. rupahealth.com

Food SourcePresence of this compound
Fermented Beverages
BeerDetected and Quantified hmdb.caphenol-explorer.eu
Grape WineDetected hmdb.cafoodb.ca
Plant-Derived Foods
NutsDetected hmdb.ca
PeanutsDetected hmdb.ca
BerriesDetected rupahealth.com
CoffeeDetected rupahealth.com
ApplesDirect dietary component nih.gov
PulsesDetected hmdb.ca

Status as a Biological Secondary Metabolite

In the context of its natural occurrence, this compound is classified as a secondary metabolite. hmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. hmdb.ca In plants, these compounds often play a role in defense mechanisms against herbivores, pathogens, and environmental stresses. The presence of 3,5-DHBA in various plant-derived foods is a reflection of its role as a secondary metabolite within the plant kingdom. hmdb.ca

Biosynthetic Pathways of 3,5 Dihydroxybenzoate

Microbial Biosynthesis Mechanisms

Microorganisms have evolved sophisticated strategies to produce 3,5-dihydroxybenzoate. These pathways are often embedded within larger biosynthetic gene clusters responsible for the production of complex natural products. The core of its formation lies in the activity of polyketide synthases, which assemble the basic carbon skeleton from simple precursor units.

Involvement of Type I and Type III Polyketide Synthases in Specific Organisms

The biosynthesis of this compound is notably linked to the action of both Type I and Type III polyketide synthases (PKSs). While Type I PKSs are large, modular enzymes, Type III PKSs are smaller, iterative enzymes that catalyze the formation of aromatic compounds.

In the biosynthesis of the antibiotic kendomycin (B1673390) by actinomycetes such as Verrucosispora sp., a Type III polyketide synthase is crucial for the formation of the this compound starter unit. nih.gov Specifically, the Type III PKS, designated Kmy18, catalyzes the condensation of four molecules of malonyl-CoA to produce 3,5-dihydroxyphenylacetyl-CoA. nih.gov This intermediate is then further processed to yield this compound. This process highlights the role of Type III PKSs in generating the aromatic core structure from which 3,5-DHBA is derived.

Identification of this compound as an Intermediate in Specialized Metabolite Synthesis (e.g., Kendomycin)

This compound has been unequivocally identified as a critical intermediate in the biosynthesis of several complex natural products, with kendomycin being a prominent example. Kendomycin is a polyketide with significant antibacterial and anticancer activities. nih.gov Its unique chemical structure incorporates an ansa macrocycle attached to a quinone-methide chromophore, the biosynthesis of which originates from a this compound starter unit.

Genetic and biochemical studies of the kendomycin biosynthetic gene cluster in Verrucosispora sp. SCSIO 07399 have confirmed that 3,5-DHBA is the bona fide starter unit for the assembly of the kendomycin backbone. nih.gov Disruption of the gene encoding the Type III PKS (Kmy18) responsible for 3,5-DHBA synthesis abolishes kendomycin production. Crucially, the production of kendomycin can be restored in this mutant strain by externally supplying this compound, a technique known as chemical complementation. nih.gov This provides definitive evidence for the role of this compound as an essential precursor in the biosynthesis of this specialized metabolite. The pathway then proceeds with the loading of 3,5-DHBA onto a Type I PKS for the subsequent extension and modification steps that ultimately lead to the final kendomycin structure.

Precursor Analysis and Metabolic Incorporation

The biosynthesis of this compound, while relying on the polyketide pathway for its direct assembly, is fundamentally dependent on primary metabolic pathways for the supply of its basic building blocks. The ultimate source of the carbon atoms that constitute the aromatic ring of 3,5-DHBA can be traced back to central carbon metabolism, with the shikimate pathway playing a pivotal role in the formation of aromatic structures in many organisms.

Contribution of Shikimate Pathway Intermediates to Aromatic Backbone Formation

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). rsc.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate, a key branch-point intermediate for the synthesis of a wide array of aromatic compounds. rsc.org

Enzymatic Activities Governing this compound Formation

The transformation of simple precursors into this compound is a multi-step process catalyzed by a dedicated set of enzymes. In the context of kendomycin biosynthesis, the enzymatic cascade begins with a Type III polyketide synthase and is followed by a series of modifying enzymes that tailor the initial product into the final 3,5-DHBA starter unit.

The initial and most critical step is the cyclization and aromatization of four malonyl-CoA units by the Type III PKS, Kmy18. This enzyme synthesizes 3,5-dihydroxyphenylacetyl-CoA. nih.gov Subsequently, a trio of enzymes, Kmy16, Kmy15, and Kmy14, are proposed to convert this intermediate into this compound. nih.gov Kmy16 is a dioxygenase, Kmy15 is a benzoylformate decarboxylase, and Kmy14 is a benzaldehyde (B42025) dehydrogenase. nih.gov This sequence of enzymatic reactions highlights a specialized pathway for the precise formation of the this compound moiety, which is then incorporated into the larger kendomycin structure.

Enzyme Name (in Kendomycin Biosynthesis)Enzyme Class (Proposed)Substrate (Proposed)Product (Proposed)Cofactor/Co-substrate (if known)
Kmy18Type III Polyketide Synthase4 x Malonyl-CoA3,5-Dihydroxyphenylacetyl-CoACoA
Kmy16Dioxygenase3,5-Dihydroxyphenylacetyl-CoA-O2
Kmy15Benzoylformate decarboxylaseIntermediate from Kmy16--
Kmy14Benzaldehyde dehydrogenaseIntermediate from Kmy15This compoundNAD(P)+

Microbial Degradation and Biotransformation of 3,5 Dihydroxybenzoate

Anaerobic Degradation Pathways

The anaerobic degradation of 3,5-dihydroxybenzoate is a multi-step process involving initial enzymatic attacks on the aromatic ring, leading to the formation of a key intermediate that converges with other degradation pathways.

Initial Hydroxylation and Decarboxylation Steps

The degradation is initiated by a dehydrogenative oxidation and subsequent decarboxylation of this compound researchgate.net. In the denitrifying bacterium Thauera aromatica strain AR-1, this process involves a water-dependent hydroxylation of the aromatic ring at the second position, which yields 2,3,5-trihydroxybenzoate nih.gov. This intermediate then undergoes decarboxylation to form hydroxyhydroquinone (1,2,4-trihydroxybenzene) nih.gov. The initial hydroxylating activity is associated with the cell membrane researchgate.netnih.gov.

Formation of Hydroxyhydroquinone (1,2,4-Trihydroxybenzene) as a Convergent Intermediate

Hydroxyhydroquinone is a central and convergent intermediate in the anaerobic degradation of several aromatic compounds, including this compound and resorcinol (B1680541) researchgate.netnih.govnih.govuniprot.org. Its formation marks a key juncture in the catabolic pathway. In Thauera aromatica strain AR-1, the conversion of this compound to hydroxyhydroquinone is a critical step that precedes further oxidative transformations researchgate.netnih.gov. Similarly, in the bacterium Azoarcus anaerobius, the degradation of resorcinol also proceeds through the formation of hydroxyhydroquinone, highlighting its role as a common intermediate in these related anaerobic pathways nih.govasm.org.

Key Microbial Systems and Enzymatic Machinery

The elucidation of the anaerobic degradation pathway of this compound has been largely based on studies of specific denitrifying bacteria that possess the necessary enzymatic machinery for this oxidative process.

Studies in Denitrifying Bacteria (e.g., Thauera aromatica strain AR-1, Azoarcus anaerobius)

Thauera aromatica strain AR-1 is a key organism in the study of anaerobic this compound degradation researchgate.netnih.govnih.gov. Research has shown that this bacterium degrades this compound using nitrate (B79036) as an electron acceptor nih.gov. The pathway is distinct from the common benzoyl-CoA pathway and is subject to catabolite repression by benzoate (B1203000) nih.gov. Azoarcus anaerobius provides a parallel system for understanding this oxidative strategy, as it degrades resorcinol via the same central intermediate, hydroxyhydroquinone nih.govasm.org. The gene clusters responsible for this degradation pathway have been identified in both organisms and show homology nih.govnih.gov.

FeatureThauera aromatica strain AR-1Azoarcus anaerobius
Substrate This compoundResorcinol (1,3-dihydroxybenzene)
Initial Step Hydroxylation and DecarboxylationHydroxylation
Key Intermediate Hydroxyhydroquinone (1,2,4-Trihydroxybenzene)Hydroxyhydroquinone (1,2,4-Trihydroxybenzene)
Electron Acceptor NitrateNitrate
Key Enzymes 3,5-DHB hydroxylase, Hydroxyhydroquinone dehydrogenaseResorcinol hydroxylase, Hydroxyhydroquinone dehydrogenase

Characterization of Hydroxyhydroquinone-Dehydrogenating Activity

A membrane-bound hydroxyhydroquinone-dehydrogenating activity has been identified and characterized in cell extracts of Thauera aromatica strain AR-1 grown on this compound nih.govnih.gov. This enzymatic activity was measured to be 74 nmol min-1(mg protein)-1 and was found to be significantly lower in cells grown on benzoate, indicating its specific induction during the degradation of this compound nih.gov. In Azoarcus anaerobius, a similar membrane-associated hydroxyhydroquinone dehydrogenase catalyzes the oxidation of hydroxyhydroquinone to 2-hydroxy-1,4-benzoquinone (B196085) with nitrate as the electron acceptor asm.org. The specific activity for this dehydrogenation in A. anaerobius was reported to be 150 mU mg of protein-1 asm.org.

Enzyme ActivityMeasurement
Hydroxyhydroquinone Dehydrogenase (T. aromatica AR-1) 74 nmol min-1(mg protein)-1
Hydroxyhydroquinone Dehydrogenase (A. anaerobius) 150 mU mg of protein-1

Identification and Role of Putative Cytoplasmic Quinone Oxidoreductases

In the anaerobic degradation pathway of this compound (3,5-DHB) by Thauera aromatica strain AR-1, a key intermediate is hydroxyhydroquinone (1,2,4-trihydroxybenzene). uni-konstanz.denih.govnih.govasm.org The metabolism of this intermediate involves an enzyme identified as a putative cytoplasmic quinone oxidoreductase. uni-konstanz.denih.govasm.org This enzyme represents a notable difference in the metabolic strategy of T. aromatica AR-1 when compared to the analogous resorcinol degradation pathway in Azoarcus anaerobius, which it otherwise resembles. uni-konstanz.denih.gov

The pathway proceeds with the oxidation of hydroxyhydroquinone to 2-hydroxy-1,4-benzoquinone. asm.org While a membrane-bound hydroxyhydroquinone dehydrogenase activity has been detected in cells grown on 3,5-DHB, the identification of a gene encoding a putative cytoplasmic quinone oxidoreductase suggests a complex mechanism for managing quinone intermediates within the cell. nih.govasm.org Quinone oxidoreductases are typically flavoenzymes that catalyze the two-electron reduction of quinones to hydroquinones, a crucial step for detoxification and for preparing the molecule for subsequent ring cleavage. The presence of this enzyme in the cytoplasm suggests it plays a role in metabolizing hydroxyhydroquinone or related quinonoid compounds generated during the degradation process. uni-konstanz.denih.gov

Genetic Organization and Regulatory Mechanisms of Degradation

The anaerobic degradation of 3,5-DHB in Thauera aromatica AR-1 is encoded by a well-defined set of genes that are tightly regulated to ensure efficient catabolism of the substrate in response to its presence and the absence of preferred carbon sources.

A 25-kb chromosomal gene cluster essential for the anaerobic degradation of 3,5-DHB has been identified in T. aromatica AR-1. uni-konstanz.denih.gov Sequence analysis of this region revealed 20 open reading frames (ORFs) that encode the enzymes and regulatory proteins for the pathway. nih.govasm.org This gene cluster shows significant homology to the genes responsible for the anaerobic degradation of resorcinol in Azoarcus anaerobius, indicating a shared evolutionary origin for the core enzymatic steps. uni-konstanz.denih.govnih.gov However, despite the sequence similarities, the genetic organization within the clusters differs substantially between the two organisms. uni-konstanz.denih.gov Key genes identified are those responsible for the three primary steps: the initial hydroxylation and subsequent decarboxylation of 3,5-DHB to hydroxyhydroquinone, and the further metabolism of this central intermediate. uni-konstanz.denih.govasm.org

Below is a table summarizing some of the key genes identified in the T. aromatica AR-1 cluster and their putative functions based on homology and mutant analysis.

Gene/ORFPutative FunctionHomolog in A. anaerobius
dbdRLysR-type transcriptional regulator-
orf20Part of an operon controlled by DbdR-
dbhLComponent of the 3,5-DHB hydroxylaserehL
orf18Part of an operon controlled by DbdR-
qorAPutative cytoplasmic quinone oxidoreductase-
orf1-3Specific TRAP transport system components-

This table is based on data reported in studies on the T. aromatica AR-1 gene cluster. uni-konstanz.denih.govresearchgate.net

The genes within the 25-kb cluster are organized into multiple transcriptional units, or operons. nih.gov Reverse transcription-PCR (RT-PCR) analysis has shown that the pathway genes are structured in at least five operons, all of which are inducible by the presence of 3,5-DHB. uni-konstanz.denih.gov This substrate-inducible expression ensures that the metabolic machinery for 3,5-DHB degradation is synthesized only when the compound is available to the cell, preventing wasteful enzyme production. The main enzymes of the pathway are fully induced during the degradation of 3,5-DHB. nih.gov

The coordinated expression of the 3,5-DHB degradation pathway is controlled by a specific transcriptional regulator. nih.gov Located at the beginning of the gene cluster is the dbdR gene, which encodes a LysR-type transcriptional regulator (LTTR) named DbdR. uni-konstanz.denih.govnih.gov This regulator is essential for the anaerobic growth of T. aromatica AR-1 on 3,5-DHB. nih.gov DbdR has been shown to control the expression of four key promoters that drive the transcription of operons encoding the three main steps of the degradation pathway. nih.gov The inducer molecule that activates DbdR is not 3,5-DHB itself, but rather an intermediate in the pathway, hydroxyhydroquinone. nih.gov This regulatory mechanism allows for a rapid and optimized cellular response to the availability of the aromatic substrate. nih.gov

In addition to substrate induction, the 3,5-DHB degradation pathway in T. aromatica AR-1 is subject to catabolite repression. asm.orgnih.gov When the bacterium is presented with a mixture of 3,5-DHB and a more easily metabolized aromatic compound like benzoate, it exhibits diauxic growth. nih.gov The cells will preferentially consume benzoate first. nih.gov Only after the benzoate has been depleted does the degradation of 3,5-DHB commence, following a lag phase during which the specific enzymes for its catabolism are synthesized. nih.gov This regulatory phenomenon indicates that benzoate, or a metabolite derived from it, represses the expression of the genes in the 3,5-DHB degradation cluster, ensuring the preferential utilization of the more favorable carbon source. asm.orgnih.gov

Transport Systems for this compound Uptake

Efficient uptake of this compound from the environment is a critical first step in its metabolism. In T. aromatica AR-1, a specific transport system has been identified as being required for efficient growth on 3,5-DHB. uni-konstanz.denih.govasm.org This system is a tripartite ATP-independent periplasmic (TRAP) transporter. uni-konstanz.denih.gov TRAP transporters are common in bacteria and are known for their high-affinity uptake of various substrates. The identification of a specific TRAP system linked to the 3,5-DHB gene cluster underscores its dedicated role in scavenging this particular aromatic compound from the environment to be funneled into the degradation pathway. uni-konstanz.denih.gov

Requirement for Tripartite ATP-Independent Periplasmic (TRAP) Transport Systems

The microbial degradation of this compound in certain bacteria necessitates a specialized transport system to facilitate its uptake into the cell. In the denitrifying bacterium Thauera aromatica strain AR-1, a specific Tripartite ATP-independent Periplasmic (TRAP) transport system has been identified as a requirement for efficient growth on this compound. asm.org This system is crucial for scavenging the substrate from the environment and delivering it into the cytoplasm for subsequent metabolic breakdown.

TRAP transporters represent a large family of solute transporters found in bacteria and archaea. wikipedia.orgnih.gov They are distinct in that they utilize a substrate-binding protein (SBP) located in the periplasm in conjunction with a secondary transporter embedded in the cell membrane. wikipedia.org These transporters are particularly suited for the uptake of organic acids and related molecules containing a carboxylate or sulfonate group. wikipedia.org

The functional TRAP system is composed of three essential protein components. wikipedia.orgresearchgate.net In the case of the well-characterized C4-dicarboxylate transport (Dct) system, these components are: a periplasmic substrate-binding protein (DctP), a small integral membrane protein (DctQ), and a large integral membrane protein (DctM). researchgate.net While the specific nomenclature for the this compound TRAP transporter in T. aromatica AR-1 is not detailed, it is understood to operate on a similar structural and functional basis.

Table 1: Components of a Typical TRAP Transport System

ComponentLocationFunction
P-subunit (e.g., DctP) PeriplasmBinds the substrate with high affinity and specificity.
Q-subunit (e.g., DctQ) Cell MembraneSmall transmembrane protein of essential but not fully defined function. nih.gov
M-subunit (e.g., DctM) Cell MembraneLarge transmembrane protein, likely forming the translocation channel. nih.gov

Research on T. aromatica strain AR-1 involved the identification of a 25-kb chromosome region containing the gene cluster for the anaerobic degradation of this compound. asm.org Within this cluster, genes encoding the specific TRAP transport system were identified. To confirm its function, knockout mutations were generated. The physiological and biochemical analyses of these mutants demonstrated that the TRAP system is indispensable for efficient growth when this compound is the sole carbon source. asm.org

The degradation pathway of this compound in T. aromatica AR-1 is inducible, meaning the enzymes and transport systems required for its breakdown are synthesized in the presence of the substrate. nih.gov Furthermore, this pathway is subject to catabolite repression by benzoate, indicating a hierarchical preference for certain aromatic compounds. nih.gov When presented with a mixture of benzoate and this compound, T. aromatica AR-1 exhibits diauxic growth, metabolizing benzoate first before a lag phase, after which the degradation of this compound commences. nih.gov The full induction of the this compound transport and degradation machinery occurs only during its metabolism. nih.gov

Molecular Interactions and Biological Activities of 3,5 Dihydroxybenzoate

Enzyme Modulation and Inhibition

3,5-Dihydroxybenzoate exhibits a notable capacity to selectively interact with and inhibit certain enzymes while showing no significant effect on others. This specificity underscores its potential as a tool for studying enzymatic pathways and as a lead compound in therapeutic design.

Interaction with 4-Hydroxyphenylpyruvate Dioxygenase

Current scientific literature based on conducted searches does not provide specific details regarding a direct inhibitory or modulatory interaction between this compound and the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Competitive Inhibition of Tyrosine Phenol-Lyase

This compound has been identified as a potent and competitive inhibitor of Tyrosine Phenol-Lyase (TPL). nih.gov This enzyme is responsible for catalyzing the β-elimination of L-tyrosine to produce phenol (B47542). nih.gov Research has shown that 3,5-DHBA, a derivative of gallic acid, effectively inhibits the production of phenol catalyzed by TPL. nih.gov This inhibitory action is achieved through a competitive mechanism, where 3,5-DHBA vies with the natural substrate, L-tyrosine, for binding to the active site of the enzyme. nih.gov The efficacy of this inhibition highlights the compound's potential for modulating the metabolic pathways involving TPL. nih.gov

Specificity of Enzymatic Interactions (e.g., lack of inhibition of p-hydroxybenzoate hydroxylase)

The enzymatic interactions of this compound are highly specific. A key example of this specificity is its relationship with p-hydroxybenzoate hydroxylase (PHBH). While 3,5-DHBA demonstrates clear inhibitory action against enzymes like Tyrosine Phenol-Lyase, it does not appear to be a significant inhibitor of PHBH. This selectivity is noteworthy because PHBH acts on structurally related phenolic compounds. This distinction suggests that the specific orientation of the hydroxyl groups on the benzoate (B1203000) ring of 3,5-DHBA is critical for its binding and inhibitory activity, allowing it to discriminate between the active sites of different enzymes.

Receptor Agonism and Cellular Signaling

Beyond its effects on enzymes, this compound functions as a signaling molecule by activating specific G protein-coupled receptors (GPCRs), thereby influencing cellular communication and metabolic processes.

Activation of Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81)

This compound is a selective agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as G protein-coupled receptor 81 (GPR81). acs.orgnih.gov This receptor is predominantly expressed in adipocytes (fat cells). nih.gov The activation of HCA1 by its endogenous ligand, lactate, results in the inhibition of lipolysis, the breakdown of fats. nih.gov 3,5-DHBA mimics this effect and has been identified as a specific agonist for HCA1 with a reported half-maximal effective concentration (EC50) of approximately 150 μM. acs.orgnih.govnih.gov Its specificity is highlighted by the fact that, unlike the related compound 3-hydroxybenzoic acid, it does not significantly activate the HCA2 receptor. nih.gov The unique interaction is attributed to the 5'-hydroxyl group on 3,5-DHBA, which forms additional interactions with key residues (R71, Y75, and H261) in the HCA1 binding pocket. acs.org

Mechanisms of Downstream Signaling (e.g., Inhibition of cAMP Accumulation)

Upon binding of this compound to the HCA1 receptor, a specific downstream signaling cascade is initiated. nih.gov HCA1 is a Gi/o-coupled GPCR, meaning it is linked to an inhibitory G protein. wikipedia.orgfrontiersin.org Activation of the receptor by an agonist like 3,5-DHBA leads to the activation of this G protein. nih.gov The activated G protein, in turn, inhibits the enzyme adenylyl cyclase. nih.gov This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels subsequently modulates the activity of downstream effectors like protein kinase A (PKA), leading to the ultimate cellular response, such as the inhibition of lipolysis in adipocytes. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition Profile of this compound

Enzyme Compound Inhibition Type Ki Value

Table 2: Receptor Activation Profile of this compound

Receptor Compound Action EC50

Interactions with Macromolecular Components

The interaction of dietary phenols like this compound with macromolecules in the body is a critical determinant of their bioavailability and physiological effects. These interactions primarily involve plasma proteins, which act as carriers for a wide array of molecules.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of numerous endogenous and exogenous compounds, including dietary phenols. jascoinc.com The binding of these compounds to HSA affects their distribution, metabolism, and efficacy. The interaction is typically reversible and involves non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com

The binding of phenolic compounds generally occurs in specific hydrophobic pockets within the albumin structure, known as Sudlow's sites I and II. nih.govnih.gov The interaction between a related compound, 3,5-diiodosalicylic acid, and HSA has been shown to have a dissociation constant of 0.023 mM, indicating a notable binding interaction. jascoinc.com Given its structure, this compound would be expected to engage in hydrogen bonding via its hydroxyl and carboxyl groups with polar amino acid residues in these binding sites, while the benzene (B151609) ring would participate in hydrophobic interactions.

Table 1: Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin (BSA)

LigandBinding Constant (K) × 104 M-1
Benzoic acid1.9 ± 0.1
3-Hydroxybenzoic acid1.9 ± 0.1
4-Hydroxybenzoic acid1.0 ± 0.1
2,4-Dihydroxybenzoic acid3.1 ± 0.2

Data sourced from: nih.gov

The simultaneous consumption of multiple phenolic compounds, as is common in a regular diet, can lead to interactions that influence their individual absorption and bioavailability. nih.gov These interactions can be synergistic or antagonistic. nih.gov The mechanisms behind these effects can include competition for the same enzymes involved in metabolism or for the same transporters in the intestinal wall. publicationslist.org

Specific research on the influence of this compound on the absorption of other dietary phenols is limited. However, general principles of polyphenol interaction suggest that such effects are plausible. For example, studies have shown that the co-administration of certain flavonoids can decrease the plasma concentrations of each, suggesting a competitive interaction during the absorption or metabolic process. publicationslist.org Phenolic compounds are known to interact with various components within a food matrix, which can alter their bioactivity. nih.gov

Furthermore, some phenolic compounds can influence the activity of gut microbiota. Research has demonstrated that 3,5-dihydroxybenzoic acid can act as an inhibitor of tyrosine phenol-lyase, an enzyme produced by certain intestinal bacteria. nih.gov This inhibition reduces the bacterial production of phenol from L-tyrosine, thereby altering the profile of metabolites in the gut. nih.gov While this demonstrates an interaction within the gut microbiome, it does not directly detail the influence on the absorption of other co-ingested dietary phenols.

Biological Activities of this compound Derivatives and Analogs

The biological activities of phenolic compounds can be modified through chemical derivatization. Esterification of the carboxylic acid group is a common strategy to alter a compound's physicochemical properties and biological function.

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govsci-hub.se The inhibition of this enzyme is a primary strategy for developing agents that control hyperpigmentation. sci-hub.sebohrium.com

Methyl this compound, the methyl ester derivative of 3,5-dihydroxybenzoic acid, has been identified as a potent tyrosinase inhibitor. biosynth.comcymitquimica.com It is reported to be effective in inhibiting the production of melanin and is described as being more potent than other well-known tyrosinase inhibitors such as kojic acid, arbutin, and ascorbic acid. biosynth.comcymitquimica.com The structure of this compound provides the minimal structural requirements for tyrosinase inhibition. nih.gov In laboratory settings, methyl this compound is synthesized via the esterification of 3,5-dihydroxybenzoic acid and serves as a precursor for the development of more complex tyrosinase inhibitors. nih.gov

The inhibitory potential of phenolic compounds against tyrosinase is highly dependent on their structure. For comparison, gallic acid (3,4,5-trihydroxybenzoate), which has an additional hydroxyl group compared to this compound, is a very weak tyrosinase inhibitor with a reported half-maximal inhibitory concentration (IC50) value of 4500 μM. mdpi.com This highlights that specific hydroxylation patterns and derivatization, such as methylation, are crucial for potent inhibitory activity.

Table 2: Reported Tyrosinase Inhibitory Potency of Methyl this compound

CompoundReported Potency Comparison
Methyl this compoundMore potent than Kojic acid
Methyl this compoundMore potent than Arbutin
Methyl this compoundMore potent than Ascorbic acid

Data sourced from: biosynth.comcymitquimica.com

Metabolic and Ecological Significance of 3,5 Dihydroxybenzoate

Role in Host-Microbiome Metabolic Interactions

3,5-Dihydroxybenzoate (3,5-DHBA) is a notable organic acid involved in the intricate metabolic interplay between the host and the gut microbiome. rupahealth.com Primarily produced in the gastrointestinal tract, its presence is largely a result of the microbial breakdown of specific dietary components. rupahealth.com This compound is a key metabolite of alkylresorcinols, which are phenolic lipids abundant in the outer layers of cereal grains like wheat and rye. rupahealth.comhealthmatters.io

The levels of 3,5-DHBA can serve as an indicator of the microbiome's status. rupahealth.com Elevated levels of this compound may suggest a state of dysbiosis, which is an imbalance in the microbial community. rupahealth.com Dysbiosis is characterized by a decrease in microbial diversity, a loss of beneficial microbes, or an overgrowth of potentially harmful ones. Such alterations in the gut microbiota's composition and function are associated with a range of health issues.

Research has demonstrated the direct influence of 3,5-DHBA on host metabolite levels, particularly in the reduction of fecal phenol (B47542). acs.orgnih.gov Phenol and its conjugate, phenyl sulfate, are considered uremic toxins that can be harmful at elevated levels. nih.gov 3,5-DHBA has been identified as a potent inhibitor of the bacterial enzyme tyrosine phenol-lyase (TPL). acs.orgnih.gov This enzyme is responsible for converting L-tyrosine from dietary sources into phenol within the gut. researchgate.net

By competitively inhibiting TPL, 3,5-DHBA effectively decreases the production of phenol by TPL-expressing intestinal bacteria. acs.orgnih.gov In a study involving mice fed a diet high in L-tyrosine, supplementation with 3,5-DHBA significantly reduced the elevated fecal phenol levels. acs.org These findings suggest that dietary intake of 3,5-DHBA or its precursors could be a strategy for minimizing the levels of protein-bound uremic toxins by targeting their production in the gut. acs.orgnih.gov

Table 1: Effect of 3,5-DHBA on Fecal Phenol Levels in Mice

Treatment Group Diet Fecal Phenol Levels (nmol/mg feces) Outcome
Control Basal Diet 604.7–2464.5 No significant change with 3,5-DHBA administration.
High L-Tyrosine High L-Tyrosine Diet 1364.2–4681.0 Elevated fecal phenol levels.
3,5-DHBA Supplemented High L-Tyrosine Diet + 3,5-DHBA Significantly Reduced Reduction in fecal phenol levels compared to the high L-tyrosine group.

Data sourced from a study on the effect of 3,5-DHBA on fecal phenol levels in mice. acs.org

Contribution to Plant Secondary Metabolism

Dihydroxybenzoic acids (DHBAs), including the 3,5-DHBA isomer, are part of the diverse array of secondary metabolites produced by plants. hmdb.ca These compounds play various roles in plant defense and signaling. nih.gov Glycosylation, the attachment of sugar moieties, is a common modification of these molecules, which can alter their stability, solubility, and biological activity. nih.gov

Plants exhibit a wide diversity in the glycosylation of dihydroxybenzoic acids. nih.gov This modification is a key contributor to the chemical diversity of plant secondary metabolism. nih.gov For instance, in the plant species Arabidopsis thaliana, various glycosides of dihydroxybenzoic acids have been identified, including both glucosides and xylosides of different DHBA isomers. nih.gov The accumulation of these different glycosylated forms can vary between different natural accessions of the plant, indicating a genetic basis for this chemical diversity. nih.gov While specific studies focusing solely on 3,5-DHBA glycosylation are less common, the general principles of DHBA glycosylation diversity are well-established.

The glycosylation of dihydroxybenzoic acids is under strict genetic control, primarily mediated by a large family of enzymes known as UDP glycosyltransferases (UGTs). nih.govnih.gov These enzymes catalyze the transfer of a glycosyl group from a UDP-sugar donor to the DHBA molecule. nih.gov

Genetic mapping and genome-wide association studies in Arabidopsis thaliana have successfully identified specific UGT genes responsible for the glycosylation of DHBAs. nih.gov These studies have shown that the accumulation of different DHBA glycosides is often linked to a shared genetic basis, with specific UGTs exhibiting activity towards different DHBA isomers and producing different sugar conjugates. nih.gov The expression and activity of these UGTs are crucial in determining the specific profile of DHBA glycosides within a plant, which in turn can influence its interactions with the environment. nih.gov

Table 2: Genetic and Biochemical Factors in DHBA Glycosylation

Factor Description Role in Glycosylation
Dihydroxybenzoic Acids (DHBAs) Aglycone substrates Molecules that undergo glycosylation.
UDP Glycosyltransferases (UGTs) Enzyme family Catalyze the attachment of sugar moieties to DHBAs.
Genetic Variation Differences in UGT genes among plant accessions Leads to diversity in the types and amounts of DHBA glycosides produced.
Glycosides (e.g., Glucosides, Xylosides) Glycosylated products Have altered properties such as stability and biological activity.

Function as a Potential Dietary Biomarker

This compound is considered a promising dietary biomarker, particularly for the intake of whole-grain foods. rupahealth.comnih.gov Its utility as a biomarker stems from its strong association with the consumption of whole-grain bread and breakfast cereals. rupahealth.comhealthmatters.io

As a primary metabolite of alkylresorcinols, which are found in high concentrations in the bran of wheat and rye, the presence and concentration of 3,5-DHBA in biological samples like urine and plasma can reflect the intake of these whole grains. rupahealth.comhealthmatters.ionih.gov In addition to whole grains, 3,5-DHBA is also found in other food items such as beer, grape wine, nuts, peanuts, and berries, which further supports its potential as a biomarker for the consumption of these foods. rupahealth.comhmdb.ca

The half-life of 3,5-DHBA in serum has been reported to be approximately 10 hours, which is longer than that of intact alkylresorcinols, making it a potentially more stable and reliable biomarker for assessing whole-grain intake. researchgate.net

Table 3: this compound as a Dietary Biomarker

Biomarker Associated Dietary Source Rationale
This compound Whole-grain wheat and rye Primary metabolite of alkylresorcinols found in high concentrations in these grains.
Beer, grape wine, nuts, peanuts, berries Presence of 3,5-DHBA in these food items.

This table summarizes the role of 3,5-DHBA as a potential biomarker for the intake of specific foods.

Correlation with Specific Dietary Intake (e.g., Whole Grains, Certain Beverages)

This compound (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid that originates in the human body primarily through the microbial breakdown of specific dietary components in the gastrointestinal tract. rupahealth.com Its presence and concentration in the body are strongly correlated with the consumption of whole-grain foods and certain beverages.

The most significant dietary precursors to 3,5-DHBA are alkylresorcinols, which are phenolic lipids found in high concentrations in the bran and outer layers of cereal grains, particularly wheat and rye. rupahealth.comhealthmatters.io When these whole grains are consumed, the alkylresorcinols are metabolized in the liver, yielding 3,5-DHBA and another metabolite, 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA). nih.govresearchgate.net Consequently, 3,5-DHBA levels in urine and plasma are highly correlated with the intake of whole-grain bread and breakfast cereals. rupahealth.comhealthmatters.io

Beyond whole grains, 3,5-DHBA is also found in various other foods and beverages. It is present in fruits like apples and berries, as well as in nuts and peanuts. rupahealth.comtandfonline.com Several popular beverages also contribute to dietary 3,5-DHBA intake, including beer, grape wine, and coffee. rupahealth.comhmdb.canih.gov The concentration in beer, for instance, can range from 0.01 to 0.34 mg/L. tandfonline.com This wide distribution across different food groups makes it a notable compound in nutritional science.

Table 1: Dietary Sources of this compound and its Precursors

Food CategorySpecific ExamplesPrecursor/Compound
Whole Grains Wheat, Rye, Whole-grain bread, Breakfast cerealsAlkylresorcinols
Beverages Beer, Grape wine, CoffeeThis compound
Fruits Apples, BerriesThis compound
Nuts & Legumes Peanuts, Nuts in general, PulsesThis compound

Utility in Nutritional and Metabolic Research

The strong and specific link between the intake of certain foods and the levels of 3,5-DHBA makes it a valuable tool in nutritional and metabolic research. Its primary application in this field is as a biomarker for whole-grain consumption. rupahealth.comwikipedia.org Researchers can quantify 3,5-DHBA in urine and plasma to objectively assess an individual's intake of whole-grain wheat and rye, overcoming the inaccuracies associated with self-reported dietary data from food frequency questionnaires. nih.govwikipedia.org

In addition to its role as a dietary biomarker, 3,5-DHBA is significant in metabolic research due to its specific biological activity. It has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. tandfonline.comnih.gov This receptor is predominantly expressed in adipocytes (fat cells). nih.gov The activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, the process of breaking down fats. rupahealth.comnih.gov This specific action allows researchers to use 3,5-DHBA as a chemical tool to study the function of the HCA1 receptor and its role in metabolic regulation, including fat and glucose metabolism. rupahealth.comnih.gov Its utility is enhanced because it specifically targets HCA1, unlike other compounds that might activate multiple receptors. nih.gov

The compound's presence in a variety of natural products and its function as a specific HCA1 agonist make it a promising candidate for designing new agonists to study metabolic pathways and their potential influence on conditions like dyslipidemia. rupahealth.comnih.gov

Table 2: Research Applications of this compound

Research AreaApplication of 3,5-DHBAKey Findings
Nutritional Science Biomarker of IntakeUrinary and plasma levels of 3,5-DHBA correlate with whole-grain wheat and rye consumption. healthmatters.ionih.gov
Metabolic Research Specific HCA1 Receptor AgonistActivation of HCA1 by 3,5-DHBA inhibits lipolysis in adipocytes. rupahealth.comnih.gov
Pharmacological Design Tool for in vivo studiesServes as a useful tool for studying HCA1 function and as a basis for designing new HCA1 agonists. nih.gov

Advanced Research Methodologies for Investigating 3,5 Dihydroxybenzoate

Genomic and Proteomic Approaches

Genomic and proteomic strategies have provided a foundational understanding of the biological pathways involving 3,5-Dihydroxybenzoate by identifying the genes and proteins responsible for its metabolism.

Gene Cluster Identification and Comprehensive Sequence Analysis

A pivotal step in understanding the metabolism of this compound has been the identification and analysis of the gene clusters that encode the requisite enzymatic machinery. A notable example is the characterization of the gene cluster responsible for the anaerobic degradation of 3,5-DHB in the bacterium Thauera aromatica strain AR-1. asm.org

In this research, a 25-kb chromosomal region was identified through Southern hybridization, leveraging its homology with the main pathway genes for resorcinol (B1680541) degradation in Azoarcus anaerobius. asm.org Subsequent sequence analysis of this region revealed 20 open reading frames (ORFs), which were predicted to be involved in the degradation pathway. asm.org This comprehensive sequence analysis allowed for the putative assignment of functions to these genes, laying the groundwork for further functional characterization. The genes identified in the T. aromatica AR-1 gene cluster are detailed in the table below.

GenePutative Function
dbdAThis compound-CoA ligase
dbdBReductase
dbdCDehydrogenase
dbdDDecarboxylase
dbdRLysR-type transcriptional regulator

Protein Expression Profiling and Enzymatic Activity Assays

Following the identification of relevant genes, proteomic analyses and enzymatic assays are crucial for confirming the function of the encoded proteins. In the context of this compound metabolism, protein expression profiling can reveal which enzymes are actively being produced by an organism when grown in the presence of this compound.

While comprehensive proteomic profiles specific to this compound metabolism are not extensively detailed in the available literature, the functional characterization of individual enzymes has been a key area of research. Enzymatic activity assays are performed to determine the specific function, substrate specificity, and kinetic parameters of these proteins. For instance, the enzymes involved in the anaerobic degradation of 3,5-DHB in T. aromatica AR-1 were characterized, confirming their roles in the conversion of 3,5-DHB to hydroxyhydroquinone. asm.org

Metabolomic Profiling and Structural Elucidation

Metabolomics provides a direct snapshot of the biochemical activity within an organism by identifying and quantifying the small molecules, or metabolites, present. This is particularly valuable for tracking the fate of this compound and identifying its various biotransformation products.

Application of Advanced Chromatographic and Spectroscopic Techniques (e.g., HPLC, LC-MS, NMR)

Advanced analytical techniques are essential for the separation, identification, and structural elucidation of this compound and its derivatives from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of dihydroxybenzoic acid isomers, which can be challenging due to their similar chemical properties. Mixed-mode chromatography, which utilizes multiple interaction mechanisms such as reversed-phase and ion-exchange, has proven effective for achieving good separation and peak shape for these isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. LC-MS is widely used for the identification and quantification of metabolites in complex samples and is a key tool in metabolomics studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the atoms within a molecule, allowing for the unambiguous identification of this compound and its biotransformation products.

Quantitative Analysis of this compound and its Biotransformation Products

Accurate quantification of this compound and its metabolites is crucial for understanding the flux through metabolic pathways. LC-MS/MS (tandem mass spectrometry) is a particularly powerful technique for quantitative analysis due to its high sensitivity and specificity. While specific quantitative data on the biotransformation products of this compound from a single comprehensive study is limited in the provided search results, the principles of such analysis are well-established in the field of metabolomics.

For instance, in a study analyzing microbial metabolites, 3,5-dihydroxybenzoic acid was identified and quantified as part of a broader metabolomics screen. The table below illustrates hypothetical quantitative data that could be obtained from such an analysis of a microbial culture grown in the presence of 3,5-DHB.

MetaboliteRetention Time (min)Concentration (µM)
This compound5.2100.0
Hydroxyhydroquinone3.825.5
Maleylacetate2.110.2

Molecular Genetic Manipulation

Molecular genetic techniques are powerful tools for investigating the function of specific genes and pathways involved in this compound metabolism. By creating targeted genetic modifications, researchers can observe the resulting changes in the organism's phenotype and metabolic profile.

A key example of this approach is the use of knockout mutations in the study of the anaerobic degradation of 3,5-DHB in Thauera aromatica strain AR-1. asm.org By generating knockout mutations in the most relevant genes within the identified degradation pathway, researchers were able to confirm the function of these genes. asm.org Physiological and biochemical analyses of these mutants identified the genes responsible for the three main steps in the pathway. asm.org This approach not only confirmed the roles of the primary metabolic enzymes but also suggested the functions of several auxiliary genes potentially involved in processes such as enzyme maturation and the stabilization of intermediates. asm.org

Furthermore, metabolic engineering strategies are being employed in organisms like Pseudomonas putida to produce valuable aromatic compounds. While not directly focused on this compound in the provided results, these studies demonstrate the potential of genetic manipulation to either enhance the production of a desired compound or to elucidate its metabolic pathway by observing the effects of gene overexpression or deletion.

Generation and Analysis of Targeted Gene Knockout Mutations

Targeted gene knockout is a powerful technique to determine the function of specific genes within a metabolic pathway. nih.gov This approach involves the inactivation or deletion of a target gene, followed by an analysis of the resulting phenotype to infer the gene's role. nih.gov

In the context of aromatic compound metabolism, this methodology has been instrumental. For instance, in studies of related halogenated hydroxybenzoates, the knockout of a specific gene, such as odcA, in the bacterium Sphingobium sp. strain H8, resulted in a mutant (H8ΔodcA) that completely lost its ability to degrade 3,5-dibromo-4-hydroxybenzoate. asm.org Complementation of the mutant with a functional copy of the odcA gene restored the degradation capability, confirming that the gene is essential for the initial step in the catabolic pathway. asm.org This same principle is applied to investigate the pathways of this compound. By creating a series of knockout mutants for candidate genes, researchers can identify the specific enzymes responsible for its synthesis or degradation.

The process typically involves:

Identification of Target Genes: Candidate genes are often identified through sequence homology to known enzymes involved in similar metabolic pathways.

Creation of a Knockout Construct: A DNA construct is engineered to replace the target gene with a selectable marker, often an antibiotic resistance gene, via homologous recombination. nih.gov

Transformation and Selection: The construct is introduced into the host organism, and successful transformants in which the gene has been knocked out are selected.

Phenotypic Analysis: The mutant strain is cultured in the presence of this compound or its precursors. The inability to metabolize the compound or the accumulation of specific intermediates compared to the wild-type strain provides strong evidence for the function of the knocked-out gene. nih.govresearchgate.net

This systematic approach allows for the precise dissection of metabolic pathways at the genetic level, providing definitive evidence for the function of individual genes in the biosynthesis and degradation of this compound.

Utilization of Heterologous Gene Expression Systems for Pathway Reconstruction

Heterologous gene expression is a cornerstone of modern metabolic engineering and pathway elucidation. nih.gov This technique involves expressing genes from one organism in a different, well-characterized host organism, often referred to as a chassis or heterologous host. nih.govrsc.org This approach is particularly valuable for studying pathways from organisms that are difficult to cultivate or genetically manipulate. nih.gov Common hosts include bacteria like Escherichia coli and Streptomyces albus, as well as yeast such as Saccharomyces cerevisiae. nih.govnih.gov

For the study of this compound, heterologous expression can be used to:

Confirm Gene Function: Individual genes or entire biosynthetic gene clusters (BGCs) suspected of being involved in 3,5-DHB metabolism can be expressed in a host that does not naturally produce or degrade the compound. The detection of 3,5-DHB or its derivatives in the culture medium confirms the function of the introduced genes.

Reconstruct Biosynthetic Pathways: By systematically expressing different combinations of genes, entire metabolic pathways can be rebuilt in a modular fashion. For example, the biosynthetic pathway for unantimycins, which contain a 3-hydroxybenzoate moiety, was successfully produced in a heterologous Streptomyces host by co-expressing the necessary gene cluster. nih.gov

Improve Production: Heterologous hosts can be engineered to optimize the production of 3,5-DHB or its derivatives for further study or for biotechnological applications. This can involve redirecting precursor flux towards the desired pathway.

The workflow for heterologous expression typically involves cloning the gene(s) of interest into an expression vector under the control of a suitable promoter. This vector is then introduced into the chosen host strain. Successful expression leads to the production of the target enzymes, which then act on endogenous precursors within the host to synthesize the desired compound. For example, the production of neoantimycin analogs containing a 3-hydroxybenzoate starter unit was achieved by co-expressing the nat-hyg5 gene along with the neoantimycin BGC in Streptomyces albus J1074. nih.gov The native host did not produce these compounds, indicating the successful reconstitution of the pathway in the heterologous system. nih.gov

Isotopic Labeling and Tracer Studies

Isotopic labeling is a technique used to track the passage of atoms through a metabolic pathway. wikipedia.org By supplying a substrate containing a "labeled" isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow its incorporation into downstream metabolites. wikipedia.orgmusechem.com This provides direct evidence of precursor-product relationships and allows for the detailed mapping of biochemical transformations.

Application in Delineating Biosynthetic Pathway Intermediates

One of the primary applications of isotopic labeling is the identification of intermediates in a biosynthetic pathway. biorxiv.org When a cell or organism is fed a precursor labeled with a stable isotope, the label will be incorporated into all subsequent metabolites of that pathway. biorxiv.org By analyzing the mass spectra of metabolites extracted from the system, researchers can identify which compounds contain the isotopic label, thereby confirming their status as pathway intermediates. nih.gov

For example, to elucidate the biosynthesis of this compound, a labeled precursor such as [¹³C]-glucose could be supplied to the producing organism. The carbon atoms from glucose would be incorporated into the central metabolites of the shikimate pathway, such as chorismate, which is a likely precursor to 3,5-DHB. Analysis of cell extracts would then be performed to detect the presence of ¹³C in 3,5-DHB and any potential intermediates, confirming the metabolic route from the primary carbon source. This method allows for the tracing of atom transitions between metabolites, which is crucial for confirming proposed pathways and discovering novel enzymatic reactions. nih.gov

Investigation of Metabolic Flux and Carbon Source Incorporation

Beyond identifying pathway components, isotopic labeling is a powerful tool for quantifying the rate of metabolic reactions, a field known as metabolic flux analysis (MFA). nih.govnih.gov By measuring the rate at which isotopic labels are incorporated into different metabolites over time, the flux (i.e., the rate of turnover) through various pathways can be determined. nih.govbiorxiv.org

This dynamic information is critical for understanding how an organism allocates its resources and how metabolic pathways are regulated. For instance, in an engineered microorganism designed to produce this compound, tracer studies can reveal metabolic bottlenecks. If the isotopic label from a precursor accumulates in an intermediate but is slow to appear in the final product, it indicates a low flux through the subsequent enzymatic step. This knowledge can then be used to guide further metabolic engineering efforts, such as overexpressing the gene for the rate-limiting enzyme. These studies provide a quantitative understanding of carbon source incorporation and can reveal the activation of alternative pathways that might divert carbon flux away from the desired product. nih.gov

In Vitro and Ex Vivo Model Systems

Bacterial Culture Systems for Degradation and Biosynthesis Studies

Bacterial culture systems are fundamental tools for investigating the metabolism of this compound. These systems provide a controlled environment to study both the breakdown (catabolism) and synthesis (anabolism) of the compound.

For degradation studies, bacteria are isolated from environments where aromatic compounds are prevalent, such as soil. nih.gov These isolates are then grown in minimal media where this compound (or a related compound like 3-hydroxybenzoate) is the sole source of carbon and energy. researchgate.netird.fr Bacteria capable of growth under these conditions are selected for further study. For example, several strains of the genus Bacillus have been shown to degrade 3-hydroxybenzoate by first hydroxylating it to gentisate (2,5-dihydroxybenzoate), which is then further metabolized. nih.gov Similarly, the strictly anaerobic bacterium Sporotomaculum hydroxybenzoicum has been isolated and shown to ferment 3-hydroxybenzoate to butyrate, acetate (B1210297), and CO₂. researchgate.net Analysis of the culture supernatant and cell extracts over time allows for the identification of metabolic intermediates and the elucidation of the degradation pathway.

For biosynthesis studies, bacterial systems, particularly genetically tractable organisms like E. coli, are often engineered to produce this compound. nih.gov This can be done using monocultures or, more recently, through modular co-culture engineering. nih.gov In a co-culture system, the biosynthetic pathway is split between two different engineered strains. For instance, in the biosynthesis of 3-hydroxybenzoic acid, an upstream strain was engineered to convert a simple carbon source like glycerol into the intermediate 3-dehydroshikimic acid (DHS), while a downstream strain converted DHS into the final product. nih.gov This modular approach can improve yields by reducing the metabolic burden on a single strain and allowing for the optimization of each part of the pathway independently. nih.gov

Table 1: Research Methodologies and Their Applications in Studying this compound

Methodology Key Application Example Finding/Principle
Targeted Gene Knockout Determine essential genes for a metabolic pathway. Inactivation of a specific gene leads to the loss of the ability to degrade a substrate, confirming the gene's function. nih.govasm.org
Heterologous Gene Expression Reconstruct biosynthetic pathways and confirm gene function in a controlled host. Expression of a gene cluster from a producer organism in E. coli or Streptomyces results in the production of the target compound. nih.govnih.gov
Isotopic Labeling (Intermediates) Delineate precursor-product relationships and identify pathway intermediates. Feeding a ¹³C-labeled precursor allows for the tracking of the label's incorporation into downstream metabolites. biorxiv.orgnih.gov
Isotopic Labeling (Metabolic Flux) Quantify the rate of metabolic reactions and identify pathway bottlenecks. Measuring the rate of isotope incorporation provides a dynamic view of carbon flow through the metabolic network. nih.govnih.gov
Bacterial Culture Systems Study degradation and biosynthesis in a controlled environment. Bacillus species degrade 3-hydroxybenzoate via gentisate nih.gov; engineered E. coli co-cultures biosynthesize 3-hydroxybenzoic acid from glycerol. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-hydroxybenzoate
3,5-dibromo-4-hydroxybenzoate
2,5-dihydroxybenzoate (gentisate)
Chorismate
Butyrate
Acetate
3-dehydroshikimic acid (DHS)
Glycerol
Glucose
Unantimycins

Cellular Models for Receptor and Enzyme Interaction Investigations

The investigation of this compound's biological activity at the molecular level relies heavily on the use of specific cellular models. These in vitro systems are indispensable for elucidating the compound's interactions with cellular receptors and enzymes, providing a controlled environment to study specific molecular pathways and cellular responses.

Receptor Interaction Studies in Adipocyte Models

Primary and immortalized adipocytes serve as critical cellular models for studying the interaction of this compound with the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. Research has demonstrated that this compound is a specific agonist for HCA1. nih.gov In studies utilizing wild-type mouse adipocytes, this compound effectively inhibited lipolysis. nih.gov Conversely, this effect was absent in adipocytes deficient in HCA1, confirming that the anti-lipolytic action is mediated through this specific receptor. nih.gov These findings highlight the utility of adipocyte models in confirming receptor specificity and downstream functional effects.

The table below summarizes the key findings from studies using adipocyte cellular models to investigate the receptor interactions of this compound.

Cellular ModelTarget ReceptorObserved Effect of this compoundKey Finding
Wild-type mouse adipocytesHCA1 (GPR81)Inhibition of lipolysisConfirms agonist activity at the HCA1 receptor. nih.gov
HCA1-deficient mouse adipocytesHCA1 (GPR81)No inhibition of lipolysisDemonstrates the specificity of the interaction between this compound and the HCA1 receptor. nih.gov

Enzyme Interaction Studies in Mammalian and Microbial Cell Lines

A variety of cellular models are employed to investigate how this compound and its derivatives interact with specific enzymes.

Mammalian Cancer Cell Lines: Cancer cell lines are frequently used to screen for and characterize the inhibitory effects of compounds on enzymes involved in disease progression. For instance, derivatives of 3,5-dihydroxybenzoyl-hydrazineylidene have been investigated as tyrosinase inhibitors. nih.gov In this context, skin melanoma cells have been used to confirm the biological effect of enzyme inhibition, with one compound significantly reducing melanin (B1238610) content. nih.gov

While not involving this compound directly, related dihydroxybenzoic acid isomers, such as 2,3-DHBA and 2,5-DHBA, have been studied for their effects on cyclin-dependent kinases (CDKs) using various cancer cell lines, including HCT-116 (colon cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). spandidos-publications.com These studies demonstrate the utility of cancer cell models in assessing the impact of dihydroxybenzoic acids on key regulatory enzymes. spandidos-publications.com

Microbial Models: Bacterial strains are also utilized to understand the enzymatic pathways involved in the metabolism of this compound. The denitrifying bacterium Thauera aromatica strain AR-1, for example, serves as a model for studying the anaerobic degradation of this compound. uni-konstanz.deasm.org Research using this model has identified the gene cluster responsible for the degradation pathway, where this compound is converted to hydroxyhydroquinone. uni-konstanz.deasm.org Such microbial models are crucial for discovering and characterizing novel enzymatic functions related to the biotransformation of aromatic compounds.

The following table details research findings from the use of various cellular models to study enzyme interactions.

Cellular ModelTarget Enzyme/PathwayCompound StudiedResearch Finding
Skin Melanoma CellsTyrosinase3,5-dihydroxybenzoyl-hydrazineylidene derivativeA potent analog demonstrated significant reduction of melanin content, indicating tyrosinase inhibition in a cellular context. nih.gov
HCT-116, HT-29, MDA-MB-231 Cancer CellsCyclin-Dependent Kinases (CDKs)2,3-DHBA and 2,5-DHBAThese related dihydroxybenzoic acids inhibit various CDKs involved in cell cycle regulation, demonstrating the potential for this class of compounds to interact with key cellular enzymes. spandidos-publications.com
Thauera aromatica strain AR-1Anaerobic Degradation PathwayThis compoundIdentified a gene cluster and enzymes responsible for converting 3,5-DHB to hydroxyhydroquinone, elucidating a key metabolic pathway. uni-konstanz.deasm.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dihydroxybenzoate derivatives, and how can purity be ensured?

  • Methodology : Esterification of 3,5-dihydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) yields methyl this compound. Purification via recrystallization in ethanol/water mixtures ensures high purity (>97%). Confirm purity using HPLC with UV detection (λ = 254 nm) and melting point analysis (literature mp: 215–217°C) .
  • Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Avoid over-acidification to prevent side reactions like decarboxylation.

Q. How can the structure of this compound derivatives be confirmed experimentally?

  • Analytical techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.5–7.0 ppm (aromatic protons) and δ 3.8 ppm (methoxy group in esters). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triethylammonium this compound structures show O–H···O interactions with bond lengths of ~1.8 Å) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Stability profile : The compound is stable in acidic conditions (pH 2–6) but undergoes gradual degradation at alkaline pH (>8) due to deprotonation and oxidation. Store at 4°C in amber vials to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition onset at ~200°C .

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation of methyl this compound to 3,5-dihydroxytoluene?

  • Catalytic mechanisms : Cu-Zn-Al catalysts (5 wt% loading) promote selective hydrogenation at 120–150°C under 3 MPa H₂. The reaction proceeds via adsorption of the ester’s carbonyl group on Cu⁰ sites, followed by H₂ dissociation on Zn-Al oxides. Turnover frequency (TOF) reaches ~0.8 s⁻¹ with >90% yield .
  • Contradictions : Conflicting reports on byproduct formation (e.g., over-reduction to cyclohexanol derivatives) suggest optimizing H₂ pressure and catalyst pre-treatment (e.g., reduction in H₂ flow at 300°C) to suppress side reactions .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Case study : Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from dynamic proton exchange in DMSO. Use low-temperature NMR (−40°C) or deuterated methanol to "freeze" exchange processes. Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) and mass spectrometry (ESI-MS: [M+H]⁺ = 169.1 m/z) .

Q. How do ligand effects modulate the electrochemical activity of this compound in catalytic systems?

  • Electrocatalysis : In water-splitting applications, Mn-based complexes with this compound ligands exhibit enhanced oxygen evolution reaction (OER) activity. The phenolic -OH groups act as proton acceptors, lowering the activation barrier (ΔG‡) by ~0.3 eV. In situ Raman spectroscopy confirms ligand participation in stabilizing Mn-O intermediates .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

  • DFT approaches : B3LYP/6-31G(d) calculations show that the para-hydroxyl group directs radical attack to the meta position (activation energy: ~25 kcal/mol). Solvent models (e.g., PCM for water) improve agreement with experimental rate constants (k = 1.2 × 10³ M⁻¹s⁻¹) .

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